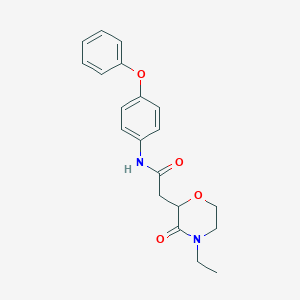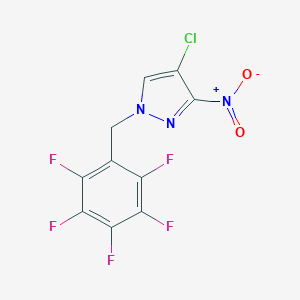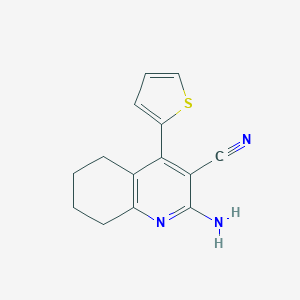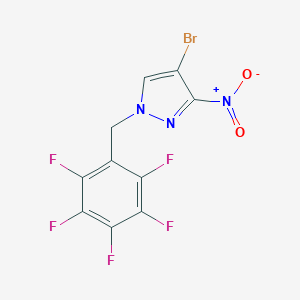![molecular formula C20H27BrN2O3 B502090 2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide](/img/structure/B502090.png)
2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide is a complex organic compound characterized by the presence of an adamantyl group, a bromine atom, and a methoxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantylamino Intermediate: The initial step involves the reaction of 1-adamantylamine with formaldehyde to form the adamantylamino intermediate.
Bromination: The intermediate is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Methoxylation: The brominated intermediate undergoes methoxylation using methanol and a suitable catalyst to introduce the methoxy group.
Acetylation: Finally, the methoxylated intermediate is acetylated using acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the bromine and methoxy groups contribute to the compound’s reactivity and specificity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide
- 2-{4-[(1-Adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride
- 4-[(1-Adamantylamino)methyl]-5-chloro-2-methoxyphenoxy}acetic acid
Uniqueness
2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and methoxy analogs. The combination of the adamantyl group with the bromine and methoxy groups results in a compound with enhanced stability, reactivity, and potential for diverse applications.
Eigenschaften
Molekularformel |
C20H27BrN2O3 |
|---|---|
Molekulargewicht |
423.3g/mol |
IUPAC-Name |
2-[4-[(1-adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H27BrN2O3/c1-25-17-6-15(5-16(21)19(17)26-11-18(22)24)10-23-20-7-12-2-13(8-20)4-14(3-12)9-20/h5-6,12-14,23H,2-4,7-11H2,1H3,(H2,22,24) |
InChI-Schlüssel |
INISUWZLJXOUIW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)Br)OCC(=O)N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)Br)OCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


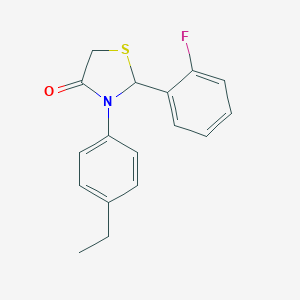
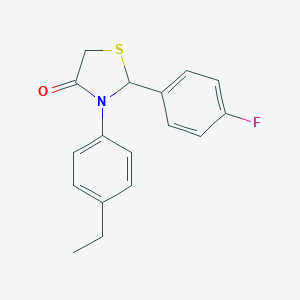
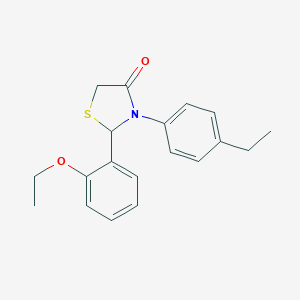
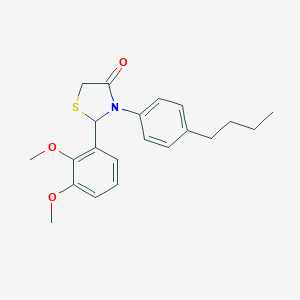
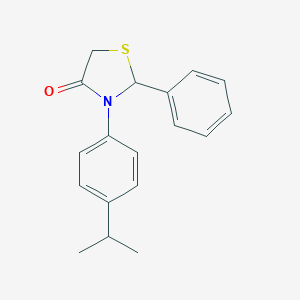
![4-{[4-(1-methyl-4(1H)-quinolinylidene)-2-butenylidene]amino}benzoic acid](/img/structure/B502016.png)
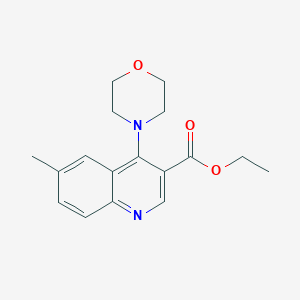
![2-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B502018.png)
![N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine](/img/structure/B502019.png)
